![molecular formula C13H9ClF3N3O B183578 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 197228-36-7](/img/structure/B183578.png)
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white solid that is soluble in organic solvents and has a molecular weight of 342.77 g/mol. This compound is also known as TAK-659 and has been extensively studied for its potential applications in the field of medicine.
作用机制
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves the inhibition of BTK, which is a key enzyme involved in the activation of B cells. BTK plays a crucial role in the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by TAK-659 leads to the suppression of B cell activation and proliferation, which can be beneficial in the treatment of B cell-related diseases.
Biochemical and Physiological Effects:
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been shown to have significant biochemical and physiological effects. It has been found to inhibit the activation of B cells, which can lead to the suppression of the immune response. This can be beneficial in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
实验室实验的优点和局限性
The advantages of using 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea in lab experiments include its potency and selectivity for BTK inhibition, which makes it a promising candidate for the treatment of B cell-related diseases. However, one limitation of using this compound is its solubility in organic solvents, which can make it difficult to work with in aqueous solutions.
未来方向
There are several future directions for the research and development of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea. One potential direction is the investigation of its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Another direction is the development of more potent and selective BTK inhibitors based on the structure of TAK-659. Additionally, the use of this compound in combination with other drugs for the treatment of B cell-related diseases is also an area of interest for future research.
合成方法
The synthesis of 1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea involves the reaction of 5-chloro-2-aminopyridine and 3-(trifluoromethyl)phenyl isocyanate in the presence of a catalyst. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by recrystallization to obtain the final compound.
科学研究应用
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of B cells. This makes it a promising candidate for the treatment of B cell-related diseases such as lymphoma and leukemia.
属性
CAS 编号 |
197228-36-7 |
|---|---|
产品名称 |
1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
分子式 |
C13H9ClF3N3O |
分子量 |
315.68 g/mol |
IUPAC 名称 |
1-(5-chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C13H9ClF3N3O/c14-9-4-5-11(18-7-9)20-12(21)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,(H2,18,19,20,21) |
InChI 键 |
VKVZBCIBFSYCQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=C(C=C2)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



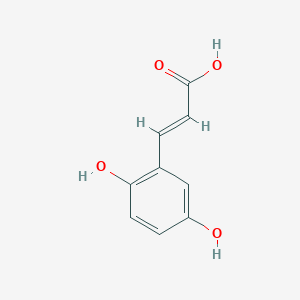
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
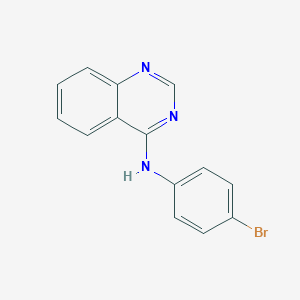
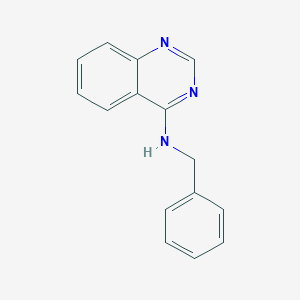
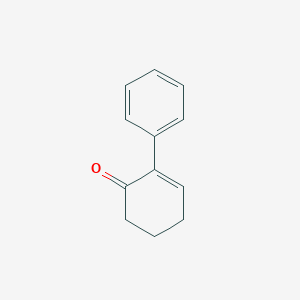
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


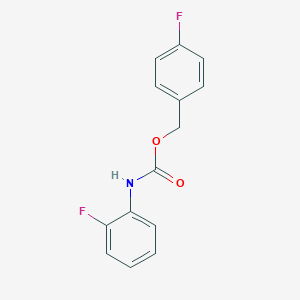
![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B183511.png)


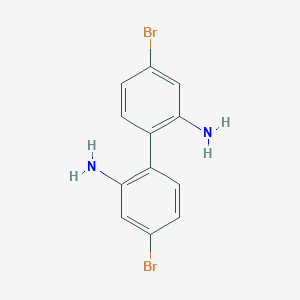
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)